2,5-Diamino-4,6-dihydroxypyrimidine HCl monohydrate
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Overview
Description
2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride monohydrate is an organic compound with the molecular formula C4H6N4O2·HCl·H2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride monohydrate typically involves the cyclization of dimethyl malonate and guanidine hydrochloride. The process includes several steps such as nitrosation, reduction, and salt formation. For instance, one method involves adding guanidine hydrochloride to a sodium methylate solution, followed by heating and stirring, and then adding dimethyl malonate drop by drop. The mixture is then subjected to pressure-reduced distillation, addition of water, pH adjustment, cooling, filtration, and drying to obtain the intermediate product. This intermediate is further processed with a Raney nickel catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound aim to simplify operations, reduce costs, increase reaction yields, and minimize energy consumption and waste emissions. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride monohydrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for nucleic acid analogs and other biologically active molecules.
Medicine: It is used in the development of antiviral drugs, particularly those targeting HIV/AIDS.
Industry: It is employed in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride monohydrate involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, it may inhibit viral replication by interfering with the synthesis of viral nucleic acids. The compound’s structure allows it to bind to specific enzymes or receptors, thereby modulating their activity and leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone hydrochloride
- 2,5-Diaminopyrimidine-4,6-diol hydrochloride
Uniqueness
Compared to similar compounds, 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride monohydrate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of antiviral drugs and other therapeutic agents .
Properties
IUPAC Name |
2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.ClH.H2O/c5-1-2(9)7-4(6)8-3(1)10;;/h5H2,(H4,6,7,8,9,10);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMOLDIYHAYRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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